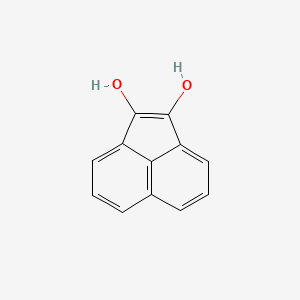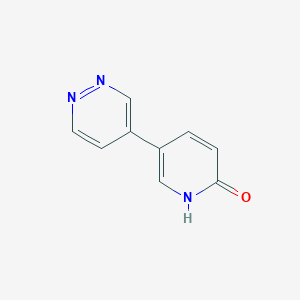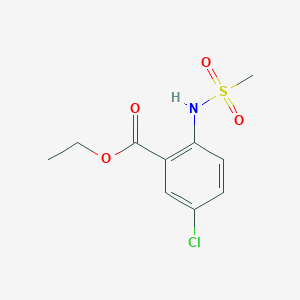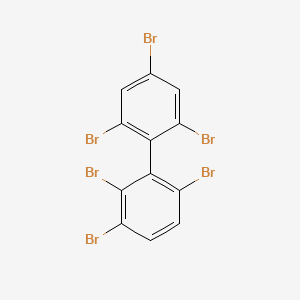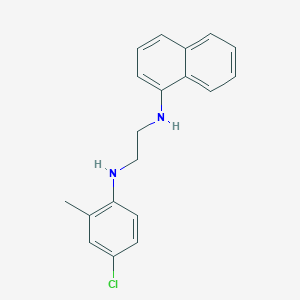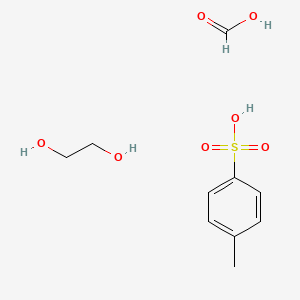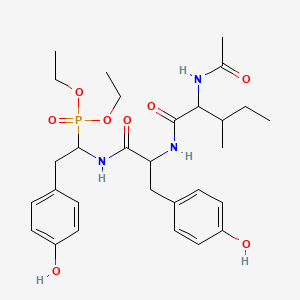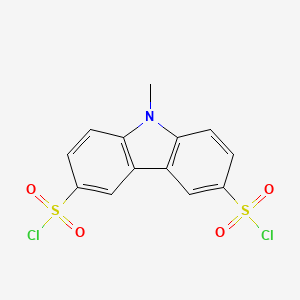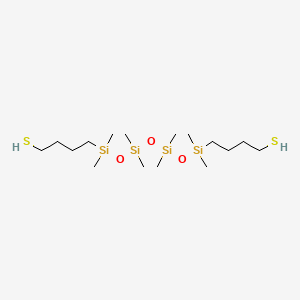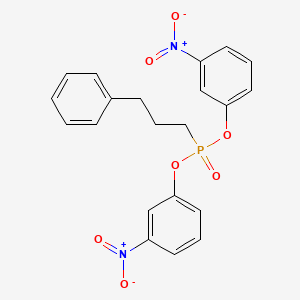
Bis(3-nitrophenyl) (3-phenylpropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-nitrophenyl) (3-phenylpropyl)phosphonate: is an organophosphorus compound characterized by the presence of two nitrophenyl groups and a phenylpropyl group attached to a phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-nitrophenyl) (3-phenylpropyl)phosphonate typically involves the reaction of 3-nitrophenol with 3-phenylpropylphosphonic dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with efficient mixing and temperature control
Purification: Techniques such as recrystallization or column chromatography to obtain pure product
Safety Measures: Proper handling of reagents and by-products, including waste disposal
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-nitrophenyl) (3-phenylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylpropyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Substituted phosphonates
Applications De Recherche Scientifique
Chemistry: Bis(3-nitrophenyl) (3-phenylpropyl)phosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in phosphate metabolism.
Medicine: The compound is investigated for its potential therapeutic applications, including as an antimicrobial agent due to its nitrophenyl groups.
Industry: In the industrial sector, this compound is used as an additive in polymer production to enhance material properties.
Mécanisme D'action
The mechanism of action of bis(3-nitrophenyl) (3-phenylpropyl)phosphonate involves its interaction with molecular targets such as enzymes. The nitrophenyl groups can interact with active sites of enzymes, inhibiting their activity. The phosphonate moiety can mimic phosphate groups, allowing the compound to act as a competitive inhibitor for enzymes that utilize phosphate substrates.
Comparaison Avec Des Composés Similaires
- Bis(4-nitrophenyl)phosphate
- Bis(2-nitrophenyl)phosphate
- Bis(3-aminophenyl)phosphonate
Comparison:
- Bis(3-nitrophenyl) (3-phenylpropyl)phosphonate is unique due to the presence of both nitrophenyl and phenylpropyl groups, which provide distinct chemical and biological properties.
- Bis(4-nitrophenyl)phosphate and Bis(2-nitrophenyl)phosphate differ in the position of the nitro group, affecting their reactivity and interaction with enzymes.
- Bis(3-aminophenyl)phosphonate contains amino groups instead of nitro groups, leading to different chemical reactivity and potential applications.
Propriétés
Numéro CAS |
93130-31-5 |
|---|---|
Formule moléculaire |
C21H19N2O7P |
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
1-nitro-3-[(3-nitrophenoxy)-(3-phenylpropyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C21H19N2O7P/c24-22(25)18-10-4-12-20(15-18)29-31(28,14-6-9-17-7-2-1-3-8-17)30-21-13-5-11-19(16-21)23(26)27/h1-5,7-8,10-13,15-16H,6,9,14H2 |
Clé InChI |
QNMLFMWPVZFRAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCP(=O)(OC2=CC=CC(=C2)[N+](=O)[O-])OC3=CC=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



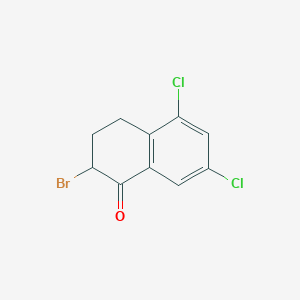
![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
